(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid
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Overview
Description
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is particularly significant in the field of peptide synthesis, where Fmoc is commonly used as a protecting group for amino acids to prevent unwanted side reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Introduction of the Difluorobenzene Moiety: The difluorobenzene group is introduced through a coupling reaction with a suitable difluorobenzene derivative. This step often involves the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The difluorobenzene moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or DIC in the presence of a base.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
Functionalized Derivatives: Substitution reactions yield various functionalized derivatives of the compound.
Scientific Research Applications
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research purposes.
Material Science: Used in the synthesis of peptide-based materials with unique properties.
Mechanism of Action
The primary mechanism of action for (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected Amino Acids: Other Fmoc-protected amino acids such as Fmoc-alanine, Fmoc-phenylalanine, and Fmoc-lysine.
Boc-protected Amino Acids: Amino acids protected with the tert-butyloxycarbonyl (Boc) group.
Uniqueness
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is unique due to the presence of the difluorobenzene moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization or properties conferred by the difluorobenzene group.
Properties
IUPAC Name |
(2S)-4-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQRFDWFUHWLOE-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=CC(=C4)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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